molecular formula C19H17BrO4 B349374 Methyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate CAS No. 308296-27-7

Methyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate

Cat. No. B349374
CAS RN: 308296-27-7
M. Wt: 389.2g/mol
InChI Key: OSVVADZSHIKKAU-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The molecular weight of the compound is 389.249 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the search results.

Scientific Research Applications

Antiviral Activity

Methyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate has demonstrated antiviral potential. For instance:

Design of CK2 Inhibitors

Methyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate has been employed in the design and synthesis of CK2 (Casein Kinase 2) inhibitors . CK2 is a protein kinase involved in cell signaling pathways and has implications in cancer and other diseases.

Rhodium-Catalyzed Reductive Aldol Coupling

The compound serves as a substrate in a study involving a rhodium-catalyzed, reductive aldol coupling with divinyl ketones , leading to syn β-hydroxyenones . This reaction pathway has synthetic applications in organic chemistry.

Imidazo[4,5-b]pyridine Derivatives

By reacting 5-bromopyridine-2,3-diamine with benzaldehyde, researchers obtained 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . Further derivatization of this compound yielded regioisomers with potential antimicrobial features .

Pharmaceutical Intermediates

Methyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate serves as a pharmaceutical intermediate . Its synthetic versatility makes it valuable for drug development.

properties

IUPAC Name

methyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrO4/c1-11-4-6-13(7-5-11)10-23-17-8-14-16(9-15(17)20)24-12(2)18(14)19(21)22-3/h4-9H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVVADZSHIKKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C3C(=C2)C(=C(O3)C)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate

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